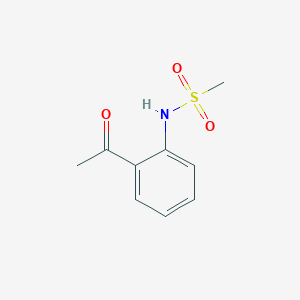

N-(2-acetylphenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-acetylphenyl)methanesulfonamide: is an organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol . It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)methanesulfonamide typically involves the reaction of 2-acetylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-acetylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 2-carboxyphenylmethanesulfonamide.

Reduction: Formation of 2-(hydroxyphenyl)methanesulfonamide.

Substitution: Formation of various substituted methanesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-acetylphenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing active metabolites that interact with cellular proteins and enzymes. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

- N-(4-acetylphenyl)methanesulfonamide

- N-(2-acetylphenyl)benzenesulfonamide

- N-(2-acetylphenyl)ethanesulfonamide

Comparison: N-(2-acetylphenyl)methanesulfonamide is unique due to the specific positioning of the acetyl group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .

Biological Activity

N-(2-acetylphenyl)methanesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group attached to the ortho position of a phenyl ring, linked to a methanesulfonamide moiety. This specific arrangement is crucial as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth through interference with folic acid synthesis, essential for nucleic acid production. This mechanism is characteristic of sulfonamide compounds, which act as competitive inhibitors of the enzyme dihydropteroate synthase involved in folate biosynthesis.

Additionally, the acetyl group can undergo enzymatic hydrolysis, releasing active metabolites that interact with cellular proteins and enzymes. The methanesulfonamide component may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity.

Biological Activities

Antimicrobial Properties

this compound has demonstrated significant antibacterial and antifungal properties. Research indicates that it can effectively inhibit various bacterial strains by disrupting their metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory and analgesic effects, making it a potential candidate for treating inflammatory diseases. Its interaction with cyclooxygenase (COX) enzymes suggests that it could selectively inhibit COX-2, which is implicated in inflammation and pain .

Urease Inhibition

Recent studies have highlighted its potential in inhibiting urease activity, an enzyme critical for the survival of certain pathogens like Helicobacter pylori. The IC50 values for urease inhibition have been reported at approximately 9.95 µM, indicating a strong inhibitory effect compared to other sulfonamide derivatives .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antibacterial Activity

A study evaluated the antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibition zones in agar diffusion assays, affirming its potential as an antibacterial agent. -

Anti-inflammatory Studies

In vitro assays demonstrated that this compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its anti-inflammatory properties . -

Enzymatic Activity

The compound's ability to inhibit urease was quantitatively assessed through kinetic studies, revealing competitive inhibition patterns consistent with its proposed mechanism of action .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Acetyl group on ortho position | Strong antibacterial and urease inhibition |

| N-(4-Acetylphenyl)methanesulfonamide | Acetyl group on para position | Potential analgesic effects |

| N-(4-Nitrophenyl)methanesulfonamide | Nitro group on para position | Enhanced cytotoxicity against cancer cells |

| N-(4-Methylphenyl)methanesulfonamide | Methyl group on para position | Altered pharmacokinetics due to increased lipophilicity |

This table illustrates how the positioning of substituents affects the biological activity of related sulfonamides.

Properties

IUPAC Name |

N-(2-acetylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)10-14(2,12)13/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGKSJBYJPWYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.